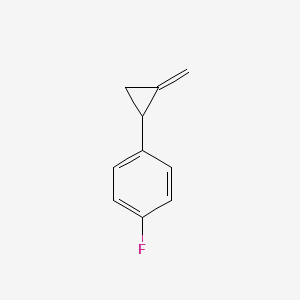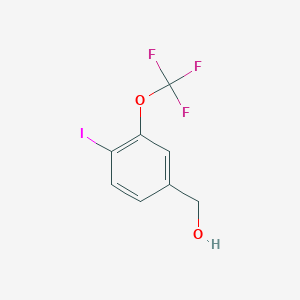
(4-Iodo-3-(trifluoromethoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO2 It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethoxy)benzyl alcohol typically involves the iodination of a precursor compound, followed by the introduction of the trifluoromethoxy group and the benzyl alcohol moiety. One common method involves the use of 4-iodobenzotrifluoride as a starting material. This compound can be synthesized through the iodination of 4-trifluoromethylbenzene using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for 4-Iodo-3-(trifluoromethoxy)benzyl alcohol are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3-(trifluoromethoxy)benzyl alcohol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Iodo-3-(trifluoromethoxy)benzaldehyde or 4-Iodo-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Iodo-3-(trifluoromethoxy)benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Iodo-3-(trifluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets and pathways due to the presence of the iodine atom and the trifluoromethoxy group. These interactions can lead to changes in the chemical and biological properties of the compound, making it useful for various applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the benzyl alcohol moiety.
4-(Trifluoromethoxy)benzyl alcohol: Similar in structure but lacks the iodine atom.
Uniqueness
4-Iodo-3-(trifluoromethoxy)benzyl alcohol is unique due to the combination of the iodine atom, trifluoromethoxy group, and benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6F3IO2 |
|---|---|
Peso molecular |
318.03 g/mol |
Nombre IUPAC |
[4-iodo-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO2/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-3,13H,4H2 |
Clave InChI |
PXWNOEWNNWLKOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


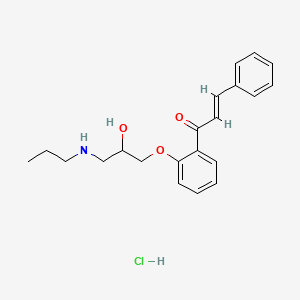
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
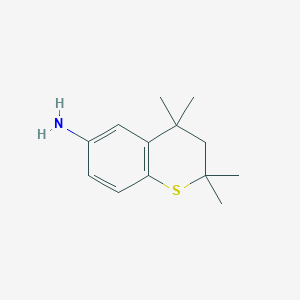
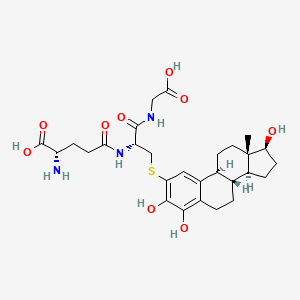
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
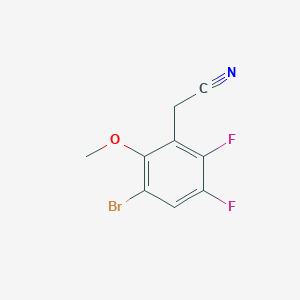
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
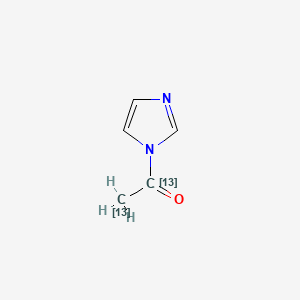
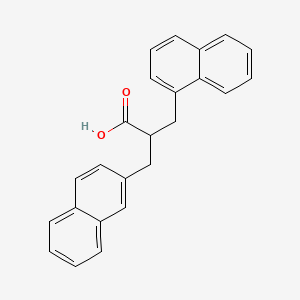
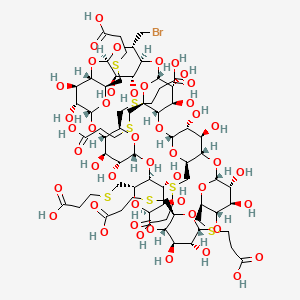
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
